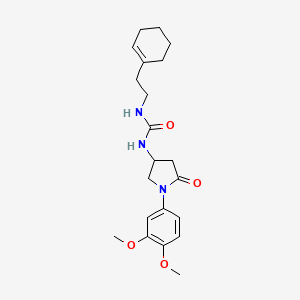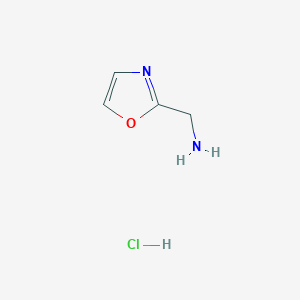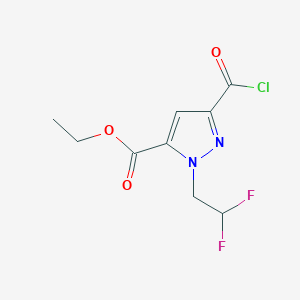
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as "CDDP" and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of CDDP involves the inhibition of DNA synthesis and replication in cancer cells. This results in the induction of apoptosis, or programmed cell death, in cancer cells. CDDP has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
CDDP has been shown to induce various biochemical and physiological effects in cancer cells. These include the inhibition of DNA synthesis and replication, the induction of apoptosis, and the inhibition of various enzymes involved in the inflammatory response. CDDP has also been shown to have a low toxicity profile, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CDDP in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using CDDP is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, CDDP can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
Future research on CDDP could focus on the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of CDDP in combination with other anticancer drugs to enhance its therapeutic efficacy. Finally, studies could be conducted to investigate the potential use of CDDP in the treatment of inflammatory disorders such as arthritis.
Conclusion:
In conclusion, CDDP is a chemical compound that has been extensively studied in the field of medicinal chemistry and pharmacology. It exhibits potent anticancer activity against various types of cancer cells and has anti-inflammatory and analgesic properties. While CDDP has advantages in lab experiments, such as its potent anticancer activity, it also has limitations, such as its low solubility in water and potential toxicity to normal cells. Future research on CDDP could focus on improving its solubility and bioavailability, investigating its potential use in combination with other anticancer drugs, and exploring its potential use in the treatment of inflammatory disorders.
Métodos De Síntesis
The synthesis of CDDP involves the reaction of ethyl 5-carboxylate pyrazole with thionyl chloride and 2,2-difluoroethylamine. The reaction proceeds under reflux conditions and yields the desired product. The purity of the product is typically confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
CDDP has been extensively studied in the field of medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including lung, breast, and ovarian cancer cells. CDDP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Propiedades
IUPAC Name |
ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O3/c1-2-17-9(16)6-3-5(8(10)15)13-14(6)4-7(11)12/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNUDKRGWBXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

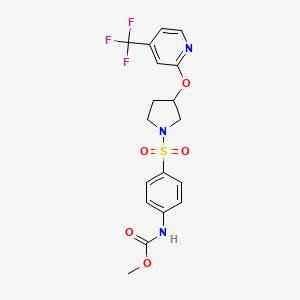
![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)
![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)
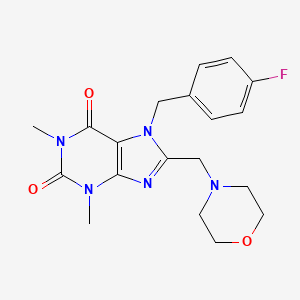

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)

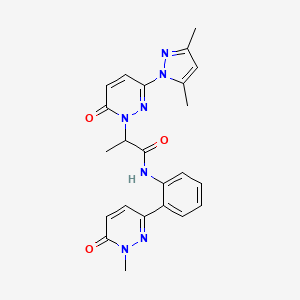
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691999.png)
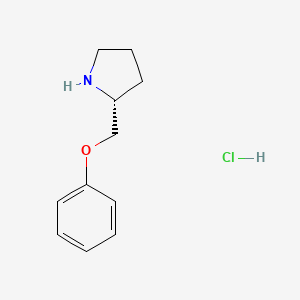
![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)
